(1H-indazol-5-yl)methanol

Description

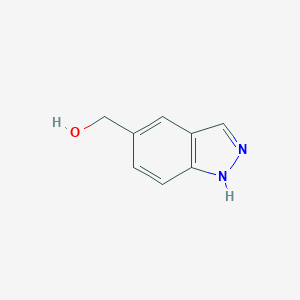

Structure

3D Structure

Properties

IUPAC Name |

1H-indazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-5-6-1-2-8-7(3-6)4-9-10-8/h1-4,11H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXLZPHPSJUXBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363805 | |

| Record name | (1H-indazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478828-52-3 | |

| Record name | (1H-indazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Hydroxymethyl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1H-indazol-5-yl)methanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-indazol-5-yl)methanol, a heterocyclic alcohol, is a molecule of significant interest in medicinal chemistry and drug discovery. Its indazole core is a recognized pharmacophore present in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, catering to professionals in research and drug development. This document collates available data on its chemical identifiers, physical and computed properties, and provides a plausible synthetic pathway. Due to the limited availability of experimental data for this specific isomer, some of the presented data is based on computational predictions and analysis of related compounds.

Chemical Structure and Identification

This compound is characterized by a bicyclic indazole ring system with a hydroxymethyl group substituted at the 5-position. The indazole ring is an aromatic heterocycle consisting of a fused benzene and pyrazole ring. The presence of the hydroxyl group and the nitrogen atoms in the pyrazole ring makes it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 478828-52-3 | [1][2][3][4][5] |

| Molecular Formula | C₈H₈N₂O | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | 1H-Indazole-5-methanol, 5-Hydroxymethyl-1H-indazole, Indazole-5-methanol | [1][2] |

| MDL Number | MFCD04038636 | [1][2] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the public domain. The following table summarizes predicted data from chemical databases. These values provide useful estimates for experimental design and computational modeling.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Boiling Point | 380.3 ± 17.0 °C | [2] |

| Density | 1.360 ± 0.06 g/cm³ | [2] |

| pKa | 14.00 ± 0.40 | [2] |

| Appearance | Off-white to light brown solid | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

Spectral Data (Predicted)

¹H NMR:

-

Aromatic Protons: Signals in the range of 7.0-8.5 ppm, showing characteristic splitting patterns for the substituted benzene ring.

-

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled) typically appearing around 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet with a chemical shift that is dependent on solvent and concentration.

-

N-H Proton: A broad singlet, often downfield, typically above 10 ppm.

¹³C NMR:

-

Aromatic Carbons: Resonances in the aromatic region (approximately 110-140 ppm).

-

Methylene Carbon (-CH₂OH): A signal in the aliphatic region, expected around 60-65 ppm.

IR Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.

-

N-H Stretch: A moderate absorption band around 3100-3500 cm⁻¹.

-

C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.

Mass Spectrometry:

-

Molecular Ion Peak (M⁺): Expected at m/z = 148.

-

[M+H]⁺ Peak: In positive ion electrospray ionization (ESI+), a peak at m/z = 149 would be expected.

Synthesis Pathway

A common and plausible method for the synthesis of this compound involves the reduction of a corresponding carboxylic acid or ester derivative. A potential synthetic route is outlined below.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, a general procedure for the reduction of an indazole carboxylic acid to the corresponding alcohol is provided below. This protocol is based on standard organic chemistry transformations and would likely be applicable with minor modifications.

Disclaimer: This is a representative protocol and may require optimization for the specific synthesis of this compound.

Synthesis of this compound from 1H-Indazole-5-carboxylic acid

Materials:

-

1H-Indazole-5-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (a molar excess, typically 2-4 equivalents) in anhydrous THF.

-

Addition of Reactant: 1H-Indazole-5-carboxylic acid is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period of 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: The reaction is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water. Alternatively, a saturated aqueous solution of sodium sulfate can be added dropwise until a granular precipitate is formed.

-

Work-up: The resulting suspension is filtered, and the solid residue is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR, IR, and mass spectrometry.

Safety and Handling

This compound is a chemical compound intended for research use. Standard laboratory safety precautions should be observed. Based on predictions for similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.

General Handling Precautions:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Development

The indazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities. This compound, with its reactive hydroxymethyl group, serves as a valuable intermediate for the synthesis of more complex molecules. It can be a starting point for the development of novel therapeutic agents, particularly in areas such as oncology and neurology. The hydroxymethyl group provides a handle for further chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While experimental data for this specific isomer is currently limited, this guide provides a summary of its known identifiers, predicted physicochemical properties, and a plausible synthetic approach. Further research is warranted to fully characterize this compound and explore its utility in the development of novel bioactive molecules. Researchers are encouraged to consult supplier documentation for the most current data and safety information.

References

An In-depth Technical Guide to the Synthesis and Characterization of (1H-indazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (1H-indazol-5-yl)methanol, a valuable building block in medicinal chemistry and drug development. The indazole scaffold is a key component in a wide array of pharmacologically active compounds, and derivatives such as this compound serve as crucial intermediates in the synthesis of novel therapeutic agents. This document details a reliable synthetic route and outlines the expected analytical characterization of the target compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process starting from 1H-indazole-5-carboxylic acid. This common precursor is first esterified to improve its solubility and reactivity, followed by reduction of the ester to the corresponding primary alcohol.

Synthetic Scheme Overview

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 1H-Indazole-5-carboxylic acid methyl ester

This protocol describes the esterification of 1H-indazole-5-carboxylic acid to its methyl ester.

-

Materials:

-

1H-Indazole-5-carboxylic acid

-

Methanol (CH₃OH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

-

-

Procedure:

-

To a solution of 1H-Indazole-5-carboxylic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Treat the residue with ice-cold water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and evaporate the solvent under reduced pressure to yield the crude 1H-indazole-5-carboxylic acid methyl ester, which can be purified by column chromatography or recrystallization.

-

Protocol 2: Synthesis of this compound

This protocol details the reduction of the methyl ester to this compound using lithium aluminum hydride (LiAlH₄).

-

Materials:

-

1H-Indazole-5-carboxylic acid methyl ester

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask, dropping funnel, nitrogen/argon inlet, magnetic stirrer, ice bath.

-

-

Procedure:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 1H-indazole-5-carboxylic acid methyl ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water or a saturated aqueous solution of Rochelle's salt.

-

Stir the resulting mixture vigorously until a granular precipitate forms.

-

Filter the solid through a pad of Celite® and wash the filter cake with THF or ethyl acetate.

-

Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound. The product can be further purified by silica gel column chromatography.

-

Characterization of this compound

The structural identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic methods. The following tables summarize the expected analytical data for the compound.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 478828-52-3[1] |

| Molecular Formula | C₈H₈N₂O[1] |

| Molecular Weight | 148.16 g/mol [1] |

| Appearance | Off-white to pale yellow solid |

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.10 | br s | 1H | N1-H |

| ~8.05 | s | 1H | H-3 |

| ~7.80 | s | 1H | H-4 |

| ~7.50 | d, J ≈ 8.5 Hz | 1H | H-7 |

| ~7.25 | dd, J ≈ 8.5, 1.5 Hz | 1H | H-6 |

| ~5.30 | t, J ≈ 5.5 Hz | 1H | -CH₂OH |

| ~4.60 | d, J ≈ 5.5 Hz | 2H | -CH₂OH |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~140.0 | C-7a |

| ~135.0 | C-5 |

| ~133.5 | C-3 |

| ~126.0 | C-3a |

| ~122.0 | C-6 |

| ~119.0 | C-4 |

| ~109.5 | C-7 |

| ~62.5 | -CH₂OH |

Table 4: Predicted FTIR Spectroscopic Data

| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |

| 3200-3600 (broad) | O-H Stretch (alcohol) | Stretching |

| 3100-3200 (broad) | N-H Stretch (indazole) | Stretching |

| 3000-3100 | C-H Stretch (aromatic) | Stretching |

| 1600-1650 | C=C Stretch (aromatic) | Stretching |

| 1450-1550 | C=N Stretch (indazole ring) | Stretching |

| 1000-1100 | C-O Stretch (primary alcohol) | Stretching |

Table 5: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Mode | Parameter | Expected Value |

| ESI+ | Calculated Exact Mass | 148.0637 |

| ESI+ | [M+H]⁺ | 149.0715 |

Workflow Visualizations

The following diagrams illustrate the general workflows for the synthesis and subsequent characterization of this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Figure 3: Logical workflow for the analytical characterization of this compound.

References

Spectroscopic Profile of (1H-indazol-5-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1H-indazol-5-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug discovery. The information presented herein is intended to serve as a critical reference for the identification, characterization, and quality control of this compound in a research and development setting.

Core Spectroscopic Data

The structural integrity and purity of this compound (C₈H₈N₂O, Molar Mass: 148.16 g/mol ) are typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of publicly available, experimentally-derived spectra for this specific isomer is limited, data from closely related analogs and general principles of spectroscopy for indazole derivatives allow for a reliable prediction and interpretation of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methylene protons of the methanol group, the hydroxyl proton, and the N-H proton of the indazole ring. The chemical shifts (δ) are influenced by the solvent used.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will differentiate the aromatic carbons from the aliphatic methylene carbon.

Table 1: Predicted NMR Spectroscopic Data for this compound

| ¹H NMR (Predicted) | Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | H-3, H-4, H-6, H-7 | ~7.0 - 8.2 | m | - |

| Methylene Protons | -CH₂- | ~4.6 - 4.8 | s | - |

| Hydroxyl Proton | -OH | Variable | br s | - |

| Imidazole Proton | N-H | ~13.0 | br s | - |

| ¹³C NMR (Predicted) | Atom | Chemical Shift (δ, ppm) | ||

| Aromatic Carbons | C3, C4, C5, C6, C7, C7a, C3a | ~110 - 142 | ||

| Methylene Carbon | -CH₂- | ~60 - 65 |

Note: Predicted values are based on typical chemical shifts for indazole derivatives and related structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H, N-H, C-H, and C=C bonds.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Indazole) | Stretching | 3100 - 3500 | Medium, Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong |

| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is commonly used.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 149.0715 | Protonated Molecular Ion |

| [M+Na]⁺ | 171.0534 | Sodium Adduct |

| [M-H₂O]⁺ | 131.0609 | Loss of Water |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These should be adapted based on the specific instrumentation and laboratory standard operating procedures.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Set a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the internal standard (TMS).

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500 amu).

-

-

Data Analysis: Determine the m/z value of the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of therapeutic agents targeting a wide array of diseases, most notably cancer. This technical guide provides a comprehensive overview of the discovery, history, and development of indazole-based compounds in medicine, with a focus on key approved drugs and those in late-stage clinical development. We will delve into their mechanisms of action, present key clinical trial data in a structured format, provide detailed experimental protocols for their synthesis, and visualize critical signaling pathways and experimental workflows.

A Historical Perspective: From Obscurity to Clinical Prominence

The indazole nucleus was first described in the late 19th century, but its therapeutic potential remained largely unexplored for many decades. It wasn't until the latter half of the 20th century that the unique properties of this scaffold began to be appreciated by medicinal chemists. The indazole structure can exist in two tautomeric forms, 1H-indazole and 2H-indazole, which allows for diverse substitution patterns and the creation of libraries of compounds with varied biological activities. This structural versatility, coupled with its ability to participate in various non-covalent interactions with biological targets, has been a key driver of its success.

The initial forays into the medicinal applications of indazoles led to the discovery of compounds with anti-inflammatory and analgesic properties. However, the true breakthrough for this scaffold came with the advent of targeted cancer therapies. Researchers discovered that the indazole core could serve as an excellent bioisostere for other aromatic systems, such as indoles, and could effectively bind to the ATP-binding pocket of various protein kinases, a class of enzymes frequently dysregulated in cancer. This discovery opened the floodgates for the development of a new generation of indazole-based kinase inhibitors.

Key Indazole-Based Drugs in the Clinical Arena

Several indazole-containing compounds have successfully navigated the rigorous drug development process and are now established treatments for various cancers. These drugs primarily function as inhibitors of key signaling pathways involved in tumor growth, proliferation, and survival.

Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib is an oral angiogenesis inhibitor that targets multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[1] By inhibiting these receptors, pazopanib effectively blocks downstream signaling pathways crucial for tumor angiogenesis and growth.[1]

Axitinib: A Potent and Selective VEGFR Inhibitor

Axitinib is another key indazole-based drug that primarily targets VEGFRs 1, 2, and 3. Its high potency and selectivity for these receptors make it an effective anti-angiogenic agent used in the treatment of advanced renal cell carcinoma.

Niraparib: A PARP Inhibitor for DNA Repair Deficient Tumors

Niraparib represents a different class of indazole-based therapeutics, acting as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2. These enzymes are critical for the repair of single-strand DNA breaks. In tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

Belinostat and Entinostat: Targeting Epigenetic Regulation through HDAC Inhibition

Belinostat and Entinostat are indazole-based histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, these drugs induce histone hyperacetylation, leading to a more relaxed chromatin state and the re-expression of tumor suppressor genes, ultimately resulting in cell cycle arrest and apoptosis.[2][3]

Quantitative Clinical Trial Data

The following tables summarize key efficacy data from pivotal clinical trials of prominent indazole-based drugs.

Table 1: Efficacy of Pazopanib in Advanced Renal Cell Carcinoma

| Clinical Trial | Treatment Arm | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| VEG105192 | Pazopanib | 290 | 30% | 9.2 months |

| Placebo | 145 | 3% | 4.2 months |

Table 2: Efficacy of Axitinib in Advanced Renal Cell Carcinoma (Second-Line Setting)

| Clinical Trial | Treatment Arm | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| AXIS | Axitinib | 361 | 19.4% | 6.7 months[4] |

| Sorafenib | 362 | 9.4% | 4.7 months[4] |

Table 3: Efficacy of Niraparib in Recurrent Ovarian Cancer (NOVA trial)

| Patient Cohort | Treatment Arm | N | Median Progression-Free Survival (PFS) |

| Germline BRCA mutation | Niraparib | 138 | 21.0 months |

| Placebo | 65 | 5.5 months | |

| Non-germline BRCA mutation (HRD-positive) | Niraparib | 162 | 9.3 months |

| Placebo | 84 | 3.9 months |

Table 4: Efficacy of Belinostat in Relapsed or Refractory Peripheral T-Cell Lymphoma (BELIEF trial)

| Efficacy Endpoint | Result (N=120) | 95% Confidence Interval |

| Overall Response Rate (ORR) | 25.8%[5][6] | 18.3% - 34.6%[5] |

| Complete Response (CR) | 10.8%[5][6] | 5.9% - 17.8%[5] |

| Partial Response (PR) | 15%[5] | |

| Median Duration of Response | 8.4 months[5] | 4.5 - 29.4 months[5] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of indazole-based drugs are a direct consequence of their ability to modulate specific signaling pathways that are critical for cancer cell survival and proliferation.

VEGFR Signaling Pathway Inhibition

PARP Inhibition and Synthetic Lethality

HDAC Inhibition and Epigenetic Regulation

Experimental Protocols for the Synthesis of Key Indazole-Based Drugs

The following section provides detailed methodologies for the synthesis of representative indazole-based compounds. These protocols are intended for informational purposes and should be carried out by qualified professionals in a laboratory setting.

Synthesis of Pazopanib

The synthesis of Pazopanib typically involves a multi-step process. A common route is outlined below:

-

Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine:

-

2,3-dimethyl-2H-indazol-6-amine is reacted with 2,4-dichloropyrimidine in the presence of a base such as sodium bicarbonate in a suitable solvent like ethanol or a mixture of ethanol and water.

-

The reaction mixture is heated to reflux for several hours.

-

After cooling, the product is isolated by filtration and purified by recrystallization.

-

-

Synthesis of Pazopanib:

-

The intermediate from the previous step is coupled with 5-amino-2-methylbenzenesulfonamide in a solvent such as dimethylformamide (DMF).

-

The reaction is typically carried out in the presence of a base like potassium carbonate and heated to an elevated temperature.

-

The final product, Pazopanib, is isolated by precipitation upon addition of water, followed by filtration and purification.

-

Synthesis of Axitinib

A representative synthesis of Axitinib is as follows:

-

Synthesis of (E)-3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-amine:

-

This key intermediate can be prepared through a Heck coupling reaction between 6-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole and 2-vinylpyridine using a palladium catalyst.

-

The protecting group is then removed to yield the desired amine.

-

-

Synthesis of Axitinib:

-

The indazol-6-amine intermediate is then reacted with 2-iodo-N-methylbenzamide in the presence of a copper catalyst and a base in a suitable solvent.

-

The final product is obtained after workup and purification.

-

Synthesis of Niraparib

The asymmetric synthesis of Niraparib is a key challenge. One approach is:

-

Synthesis of (S)-3-(4-aminophenyl)piperidine:

-

This chiral intermediate can be prepared through various methods, including enzymatic resolution or asymmetric hydrogenation.

-

-

Synthesis of Niraparib:

-

The chiral piperidine is then coupled with 2-bromo-2H-indazole-7-carboxamide. This can be achieved through a Buchwald-Hartwig amination reaction using a palladium catalyst and a suitable ligand.

-

The final product is purified by chromatography.

-

Synthesis of Belinostat

A practical synthetic route for Belinostat is described as follows:[7]

-

Preparation of 3-formylbenzenesulfonyl chloride: This key intermediate is prepared from benzaldehyde through a series of reactions including addition with sodium bisulfite and sulfochlorination.[7]

-

Sulfonamidation: The sulfonyl chloride is then reacted with aniline to form the corresponding sulfonamide.[7]

-

Knoevenagel condensation: A Knoevenagel condensation is performed to introduce the acrylic acid moiety.[7]

-

Amidation: The final step involves the amidation of the carboxylic acid with hydroxylamine to yield Belinostat.[7]

Synthesis of Entinostat

The synthesis of Entinostat can be achieved through the following steps:[1]

-

Amide coupling: 3-aminobenzoic acid is first protected and then coupled with 4-(aminomethyl)pyridine using a standard peptide coupling reagent like HATU.[1]

-

Deprotection and final coupling: The protecting group on the aniline is removed, and the resulting amine is then acylated with a derivative of benzoic acid to introduce the benzamide moiety, yielding Entinostat.[1]

Conclusion and Future Directions

The indazole scaffold has firmly established itself as a versatile and highly valuable core in the development of modern therapeutics, particularly in the field of oncology. The success of drugs like Pazopanib, Axitinib, Niraparib, Belinostat, and Entinostat is a testament to the power of this privileged structure. These compounds have not only provided significant clinical benefits to patients but have also served as valuable tools for dissecting the complex signaling networks that drive cancer.

Future research in this area will likely focus on several key aspects. The development of more selective and potent indazole-based inhibitors targeting novel kinases and other enzymes remains a high priority. Furthermore, the exploration of indazole derivatives for the treatment of other diseases, such as inflammatory and neurodegenerative disorders, is a promising avenue of investigation. The continued refinement of synthetic methodologies to allow for more efficient and diverse substitution of the indazole core will undoubtedly fuel the discovery of the next generation of indazole-based medicines. As our understanding of the molecular basis of disease continues to grow, the indazole scaffold is poised to play an even more significant role in the future of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

- 4. inlyta.com [inlyta.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Belinostat in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (1H-indazol-5-yl)methanol: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-indazol-5-yl)methanol is a heterocyclic aromatic compound belonging to the indazole family. The indazole scaffold is a prominent feature in numerous pharmacologically active molecules, recognized for its ability to mimic endogenous biomolecules and interact with a wide array of biological targets. This has led to the development of indazole-containing drugs with a broad spectrum of activities, including anti-inflammatory, anticancer, and neuroprotective effects. As a functionalized indazole derivative, this compound serves as a crucial building block and key intermediate in the synthesis of more complex pharmaceutical compounds and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with a detailed experimental protocol for its synthesis, to support its application in research and drug development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. While experimental data for this specific isomer is limited in some cases, predicted values and data from closely related isomers, such as (1H-indazol-4-yl)methanol, are provided for estimation and comparison.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | [Calculated] |

| Molecular Weight | 148.16 g/mol | [1] |

| Appearance | Off-white to light brown solid | [2] |

| Melting Point | Not explicitly reported; related indazole derivatives melt in the range of 80-150 °C. | [3] |

| Boiling Point | Predicted: 380.3 ± 17.0 °C (for 4-yl isomer) | [3] |

| pKa | Predicted: 14.00 ± 0.40 | [2] |

Solubility Profile

| Solvent | Solubility | Notes |

| Water | Moderately soluble | The hydrophilic hydroxymethyl group contributes to aqueous solubility. |

| Alcohols (e.g., Methanol, Ethanol) | Soluble | Expected to be soluble due to hydrogen bonding capabilities. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | Commonly used as solvents for reactions involving indazole derivatives. |

| Nonpolar Organic Solvents | Sparingly soluble to insoluble | The hydrophobic indazole ring provides some lipophilic character. |

Note: The solubility is generally influenced by the balance between the hydrophilic hydroxymethyl group and the hydrophobic indazole core.[3]

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the indazole ring, a singlet for the CH₂ group of the methanol moiety, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be indicative of the 5-substitution pattern. |

| ¹³C NMR | Signals corresponding to the eight carbon atoms of the molecule, including the hydroxymethyl carbon. The chemical shifts will reflect the electronic environment of the indazole ring system. |

| Infrared (IR) Spectroscopy | A broad absorption band in the 3200-3600 cm⁻¹ region corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic peaks for C-H and C=C stretching of the aromatic ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (148.16 g/mol ). In positive ion mode (e.g., ESI+), a peak at m/z 149.07 [M+H]⁺ would be expected. |

Chemical Properties and Reactivity

This compound exhibits the characteristic reactivity of both the indazole ring system and the primary alcohol functional group.

-

Indazole Ring: The indazole ring is aromatic and can undergo electrophilic substitution reactions. The nitrogen atoms of the pyrazole ring can also be functionalized, for example, through N-alkylation or N-acylation. The 1H-tautomer is generally the more stable and predominant form.[6]

-

Hydroxymethyl Group: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid. It can also undergo esterification, etherification, and conversion to a leaving group (e.g., a halide) to facilitate further nucleophilic substitution reactions. This functional group provides a versatile handle for synthetic modifications.

Experimental Protocols

While a specific detailed protocol for the synthesis of this compound is not widely published, a general and reliable method for the preparation of (1H-indazol-yl)methanol derivatives involves the reaction of the corresponding indazole with formaldehyde in an acidic medium.[2][7] The following is a representative protocol adapted from the synthesis of related compounds.

Synthesis of this compound from 5-substituted Indazole Precursor

This protocol outlines a two-step process starting from a commercially available precursor, such as methyl 1H-indazole-5-carboxylate, involving reduction of the ester to the primary alcohol.

Step 1: Reduction of Methyl 1H-indazole-5-carboxylate

Materials and Reagents:

-

Methyl 1H-indazole-5-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Water (deionized)

-

15% aqueous sodium hydroxide (NaOH) solution

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

-

Suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the suspension to 0 °C in an ice bath.

-

Dissolve methyl 1H-indazole-5-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Stir the resulting mixture at room temperature for 30 minutes, then add anhydrous sodium sulfate, and filter the solid through a pad of Celite®. Wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Applications

The indazole scaffold is a "privileged structure" in medicinal chemistry, and derivatives of this compound are of significant interest for their potential biological activities. While specific biological targets for this compound itself are not extensively documented, the broader class of 5-substituted indazoles has been investigated for a variety of therapeutic applications.

References

- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. research.usfq.edu.ec [research.usfq.edu.ec]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. (1H-Indazol-4-YL)methanol | 709608-85-5 | Benchchem [benchchem.com]

Tautomerism and Stability of 1H-Indazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are integral to a multitude of clinically approved drugs, particularly in oncology, such as Axitinib, Entrectinib, and Niraparib.[2][3] A critical and often nuanced aspect of indazole chemistry is the phenomenon of annular tautomerism, primarily the equilibrium between the 1H- and 2H-tautomeric forms.[1][2]

The position of this tautomeric equilibrium significantly influences the molecule's physicochemical properties, including its hydrogen bonding capabilities, lipophilicity, and metabolic stability.[2] Consequently, understanding and controlling the tautomeric preference of indazole derivatives is paramount for the rational design and optimization of novel therapeutics.[1] This technical guide provides a comprehensive overview of the tautomerism and stability of 1H-indazole derivatives, presenting quantitative data, detailed experimental and computational methodologies, and logical workflows relevant to drug discovery and development.

Indazoles can theoretically exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the rarely observed, significantly less stable 3H-indazole.[1][4] The most pertinent equilibrium is between the 1H- and 2H-tautomers. The 1H-indazole, characterized by its benzenoid structure, is generally the thermodynamically more stable form compared to the quinonoid-like 2H-indazole.[1][4]

Quantitative Analysis of Tautomeric Stability

The relative stability of the 1H- and 2H-indazole tautomers has been extensively studied using both computational and experimental methods. The energy difference between the two forms is a key determinant of the position of the tautomeric equilibrium.

Relative Energies of Indazole Tautomers

Quantum mechanical calculations have been instrumental in quantifying the energy difference between the 1H- and 2H-tautomers. The following table summarizes some of the reported energy differences from various levels of theory.

| Method/Level of Theory | Phase | ΔE (1H → 2H) (kcal/mol) | Reference |

| MP2/6-31G* | Gas | 3.6 | [4] |

| B3LYP/6-311++G(d,p) | Gas | ~4.8 (20 kJ/mol) | [5][6] |

| MP2/6-31G** | - | ~3.6 (15 kJ/mol) | [5][6] |

| Experimental (pKa measurements) | Water | 2.3 | [4][7] |

| NMR-NQR & Calculations | - | ~5.1 (21.4 kJ/mol) | [7] |

Note: Energy values were converted to kcal/mol for consistency where necessary (1 kcal = 4.184 kJ).

Acidity and Basicity

The pKa values of indazole provide insight into its behavior in biological systems. Indazole is an amphoteric molecule, capable of being protonated to form an indazolium cation or deprotonated to an indazolate anion.

| Equilibrium | pKa | Reference |

| Indazolium ⇌ Indazole + H⁺ | 1.04 | [8] |

| Indazole ⇌ Indazolate⁻ + H⁺ | 13.86 | [8][9] |

Factors Influencing Tautomeric Equilibrium

The delicate balance of the tautomeric equilibrium in substituted indazoles is influenced by a combination of electronic effects of substituents, solvent polarity, and intermolecular interactions.

-

Substituent Effects: The electronic nature of substituents on the indazole ring can modulate the relative stability of the tautomers. Electron-withdrawing groups (EWGs), such as nitro groups, can influence the acidity of the N-H proton and the electron distribution within the ring system, thereby altering the energy difference between the 1H and 2H forms.[5]

-

Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a crucial role. While the 1H-tautomer is generally more stable irrespective of the solvent, polar solvents can influence the equilibrium.[4] For instance, the dipole moment of 2-methyl-2H-indazole is significantly higher than that of 1-methyl-1H-indazole, suggesting that polar environments might offer some stabilization to the 2H form.[1]

-

Hydrogen Bonding: Inter- and intramolecular hydrogen bonds can be a dominant factor in stabilizing the 2H-tautomer in specific cases.[10] For some 3-substituted indazoles, the formation of stable centrosymmetric dimers through intermolecular hydrogen bonding has been shown to favor the 2H tautomer, particularly in aprotic solvents.[10]

Experimental and Computational Protocols

A combination of experimental and computational techniques is essential for the comprehensive characterization of the tautomeric equilibrium of indazole derivatives.

Experimental Methodologies

NMR spectroscopy is a powerful technique for the qualitative and quantitative analysis of tautomeric mixtures in solution and the solid state.[1][7] The chemical shifts of protons and carbons, particularly those in the pyrazole ring, are highly sensitive to the location of the N-H proton.

Protocol for Tautomeric Ratio Determination by ¹H NMR:

-

Sample Preparation: Dissolve a precisely weighed amount of the indazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration.

-

Data Acquisition: Record the ¹H NMR spectrum at a constant temperature.

-

Signal Assignment: Identify characteristic signals for both tautomers. Comparison with the spectra of N-alkylated 1H- and 2H-indazole standards is crucial for unambiguous assignment.

-

Integration and Quantification: Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals provides the tautomeric ratio (KT).

UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the two tautomers have distinct absorption spectra. However, the absorption bands of 1H- and 2H-indazoles often overlap, making quantitative analysis challenging.[11]

Protocol for Qualitative Analysis of Tautomerism by UV-Vis:

-

Sample Preparation: Prepare dilute solutions of the indazole derivative in solvents of varying polarity.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

-

Spectral Analysis: Analyze changes in the absorption maxima (λmax) and the shape of the absorption bands as a function of solvent polarity. These changes can indicate a shift in the tautomeric equilibrium. Deconvolution techniques may be applied to overlapping spectra for semi-quantitative analysis.[11]

Single-crystal X-ray diffraction provides unambiguous determination of the tautomeric form present in the solid state.[6][10]

Protocol for Tautomer Identification by X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the indazole derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure to locate all atoms, including the hydrogen atom on the pyrazole nitrogen, which definitively identifies the tautomer.

Computational Chemistry Protocol

Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and for rationalizing experimental observations.[12][13]

Protocol for Calculating Tautomer Energies:

-

Structure Building: Construct the 3D structures of the 1H- and 2H-tautomers of the substituted indazole using molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p).[5][6]

-

Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Energy Calculation: Calculate the single-point energies of the optimized structures using a higher level of theory or a larger basis set if necessary.

-

Relative Energy Determination: The difference in the calculated Gibbs free energies (ΔG) provides the relative stability of the two tautomers.

Visualization of Key Concepts

Computational Workflow for Tautomer Prediction

The following diagram illustrates a typical computational workflow for predicting the dominant tautomeric form of an indazole derivative.

Caption: A computational workflow for predicting the most stable indazole tautomer.

Role of Tautomerism in Kinase Inhibition

The specific tautomeric form of an indazole-based kinase inhibitor can be critical for its binding affinity to the target protein. The hydrogen bonding pattern presented by the 1H- versus the 2H-tautomer can lead to different interactions with the amino acid residues in the kinase active site.

Caption: The influence of indazole tautomerism on kinase binding and inhibition.

Conclusion

The tautomeric equilibrium between 1H- and 2H-indazoles is a fundamental aspect of their chemistry with profound implications for their application in drug discovery. The 1H-tautomer is generally the more stable form, but this preference can be modulated by substituents and the local environment. A thorough understanding and characterization of this equilibrium, utilizing a combination of advanced experimental and computational methods, is essential for the rational design of potent and selective indazole-based therapeutics. By controlling the tautomeric landscape, medicinal chemists can fine-tune the molecular properties of these important scaffolds to optimize their interactions with biological targets and ultimately enhance their therapeutic potential.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Indazole - Wikipedia [en.wikipedia.org]

- 9. caribjscitech.com [caribjscitech.com]

- 10. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arxiv.org [arxiv.org]

- 13. scispace.com [scispace.com]

(1H-indazol-5-yl)methanol solubility in different organic solvents

An In-depth Technical Guide on the Solubility of (1H-indazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data, this document presents a predicted qualitative solubility profile based on the compound's molecular structure. Furthermore, it offers a detailed, standardized experimental protocol for the accurate determination of its thermodynamic solubility using the gold-standard shake-flask method. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound in various organic solvents.

Introduction to this compound

This compound is a heterocyclic organic compound featuring an indazole core with a hydroxymethyl substituent. The indazole scaffold is a significant pharmacophore in medicinal chemistry, appearing in a wide range of biologically active molecules. The solubility of this intermediate is a critical physical property that influences reaction kinetics, purification strategies, and the formulation of final active pharmaceutical ingredients (APIs). Understanding its behavior in different organic solvents is paramount for process optimization and achieving desired experimental outcomes.

Solubility Profile of this compound

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, a qualitative assessment can be made based on its molecular structure, which contains both a hydrophilic (water-loving) hydroxymethyl group (-CH₂OH) and a larger, more lipophilic (oil-loving) indazole ring system.

The hydroxymethyl group is capable of forming strong hydrogen bonds, suggesting good solubility in polar protic solvents. The bicyclic indazole core, while containing nitrogen atoms, contributes significant nonpolar surface area, which may allow for some solubility in less polar organic solvents.

Data Presentation: Predicted Qualitative Solubility

The following table summarizes the expected solubility of this compound in common organic solvents based on first principles of chemical interactions.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent and the hydroxymethyl group of the solute can readily form strong hydrogen bonds. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High to Medium | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute facilitate dissolution. |

| Polar Aprotic | Acetone, Acetonitrile | Medium | Moderate dipole-dipole interactions are possible, but the overall polarity is less than that of DMSO or DMF. |

| Slightly Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Low to Medium | The lipophilic indazole ring allows for some interaction, but the polar hydroxymethyl group limits overall solubility. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | The molecule's polarity from the hydroxymethyl and indazole nitrogen groups is too high to be effectively solvated by nonpolar solvents. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental procedure is required. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and accuracy.[1][2]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solution is saturated. After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured using a suitable analytical technique.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.01 mg)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Step-by-Step Methodology

-

Preparation: Set the orbital shaker/thermomixer to the desired experimental temperature (e.g., 25 °C). Allow all solvents and materials to thermally equilibrate.

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visibly in excess of what might dissolve is sufficient (e.g., 5-10 mg).

-

Solvent Addition: Add a precise volume of the selected organic solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Securely cap the vial and place it in the temperature-controlled shaker. Agitate the suspension at a constant speed (e.g., 250 rpm) for a period sufficient to ensure equilibrium is reached. This is typically 24 to 72 hours.[3] A preliminary time-course experiment is recommended to determine the minimum required equilibration time.

-

Phase Separation: After equilibration, remove the vials and allow them to stand at the experimental temperature for a short period to allow for the sedimentation of larger particles. To completely separate the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) at the same constant temperature.

-

Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is best to take the sample from the upper portion of the liquid. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. Perform a precise serial dilution of the filtrate with the appropriate mobile phase or solvent for analysis.

-

Quantification: Analyze the concentration of this compound in the diluted filtrate using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for the shake-flask solubility determination method.

References

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of the indazole scaffold, with a focus on its applications in anticancer, anti-inflammatory, antimicrobial, and neuroprotective therapies. The guide includes quantitative data on the activity of various indazole derivatives, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Activity of Indazole Derivatives

The indazole scaffold is a prominent feature in a number of FDA-approved and clinical-stage anticancer agents.[1][2] These compounds exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell migration and invasion.[1][3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected indazole derivatives against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference(s) |

| 2f | 4T1 (Breast) | Apoptosis induction, ROS generation | 0.23 | [1][4] |

| A549 (Lung) | Not Specified | 0.95 | [5] | |

| HepG2 (Liver) | Not Specified | 0.80 | [5] | |

| MCF-7 (Breast) | Not Specified | 0.34 | [5] | |

| HCT116 (Colon) | Not Specified | 1.15 | [5] | |

| Pazopanib | Multiple | VEGFR, PDGFR, c-Kit inhibitor | Varies | [6] |

| Axitinib | Multiple | VEGFR inhibitor | Varies | [2] |

| Niraparib | Multiple | PARP inhibitor | Varies | [3] |

| Compound 109 | H1975 (NSCLC) | EGFR T790M inhibitor | 0.0053 | [7] |

| PC9 (NSCLC) | EGFR inhibitor | Not specified | [7] | |

| Entrectinib | Multiple | ALK, ROS1, TRK inhibitor | 0.012 (ALK) | [7] |

| Compound 100 | KG1 (Leukemia) | FGFR1 inhibitor | 0.0253 | [7] |

| Compound 82a | KMS-12 BM (Myeloma) | pan-Pim kinase inhibitor | 1.4 | [7] |

| Compound 119 | HT29 (Colon) | ERK1/2 inhibitor | 0.007 (ERK2) | [7] |

| Indazole-pyrimidine 4f | MCF-7 (Breast) | Apoptosis induction | 1.629 | [8] |

| Indazole-pyrimidine 4i | A549 (Lung) | Not Specified | 2.305 | [8] |

| Caco2 (Colon) | Not Specified | 4.990 | [8] | |

| Curcumin-indazole analog 3b | WiDr (Colon) | Not Specified | 27.20 | [9] |

| 1H-indazole-3-amine 6o | K562 (Leukemia) | p53/MDM2 pathway, Apoptosis | 5.15 | [10] |

Signaling Pathways in Indazole-Mediated Anticancer Activity

Indazole derivatives often target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two of the most prominent targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR).

References

- 1. Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule compounds alleviate anisomycin-induced oxidative stress injury in SH-SY5Y cells via downregulation of p66shc and Aβ1–42 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ricerca.unich.it [ricerca.unich.it]

- 9. Neuroprotective effects of (24R)-1,24-dihydroxycholecalciferol in human neuroblastoma SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

The Indazole Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents across a wide range of diseases, most notably in oncology.[3][4] While rarely found in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anti-HIV, and antimicrobial effects.[5][6] This versatility stems from the indazole core's ability to act as a bioisostere for other key functionalities like indoles and phenols, and its capacity to engage in various non-covalent interactions with biological targets.[2]

This technical guide provides a comprehensive overview of the indazole moiety in medicinal chemistry, with a focus on its synthesis, physicochemical properties, and role in the development of targeted therapies. We will delve into the mechanisms of action of key indazole-containing drugs, provide detailed experimental protocols for their synthesis and biological evaluation, and present quantitative data to facilitate comparative analysis.

Physicochemical Properties of the Indazole Core

The indazole ring system can exist in two predominant tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[5] This tautomerism, along with the presence of both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen), allows for diverse interactions with protein targets.[2] The indazole nucleus is also relatively lipophilic, a property that can be fine-tuned through substitution to optimize pharmacokinetic profiles.[2]

| Property | Description | Significance in Drug Design |

| Tautomerism | Exists as 1H- and 2H-tautomers, with the 1H form being more stable.[5] | Influences binding modes and physicochemical properties. |

| Hydrogen Bonding | Possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (pyridine-like N).[2] | Enables strong and specific interactions with biological targets. |

| Aromaticity | A stable 10-pi electron aromatic system.[7] | Contributes to the molecule's stability and influences its electronic properties. |

| Bioisosterism | Can act as a bioisostere for indole and phenol.[2] | Allows for scaffold hopping and the optimization of drug-like properties. |

| Lipophilicity | Generally lipophilic, but can be modulated with substituents.[2] | Affects solubility, permeability, and overall pharmacokinetic profile. |

| pKa | Indazole is a weak base (pKa ≈ 1.3) and a stronger acid (pKa ≈ 13.9).[8] | Influences the ionization state at physiological pH, affecting solubility and target engagement. |

Mechanism of Action: A Focus on Kinase Inhibition

A significant number of indazole-containing drugs are potent inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The indazole scaffold is particularly well-suited to bind to the ATP-binding pocket of kinases, often forming key hydrogen bonds with the hinge region of the enzyme.[2]

VEGFR Signaling Pathway Inhibition

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[9] In many tumors, this pathway is upregulated, promoting the growth of a blood supply that fuels tumor expansion. Several indazole-based drugs, including Pazopanib and Axitinib, are multi-targeted tyrosine kinase inhibitors that potently inhibit VEGFRs.[1][10]

Below is a diagram illustrating the VEGFR signaling pathway and the point of inhibition by indazole-based drugs.

Caption: VEGFR signaling pathway and inhibition by indazole derivatives.

PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA single-strand break repair.[11] In cancers with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination-based DNA double-strand break repair, the inhibition of PARP leads to a synthetic lethal phenotype.[12] When single-strand breaks are not repaired by PARP, they can lead to double-strand breaks during DNA replication. In BRCA-deficient cells, these double-strand breaks cannot be repaired efficiently, leading to cell death. Niraparib is an indazole-containing PARP inhibitor used in the treatment of certain types of ovarian, fallopian tube, and peritoneal cancers.[1][13]

The following diagram illustrates the mechanism of PARP inhibition and synthetic lethality.

Caption: Mechanism of PARP inhibition and synthetic lethality.

Quantitative Data for Key Indazole-Containing Drugs

The following table summarizes the in vitro potency of several FDA-approved indazole-containing drugs against their primary targets.

| Drug | Primary Target(s) | IC50 (nM) | Reference(s) |

| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | 10 (VEGFR-1), 30 (VEGFR-2), 47 (VEGFR-3), 84 (PDGFR-β), 74 (c-Kit) | [1] |

| Axitinib | VEGFR-1, -2, -3 | 0.1 (VEGFR-1), 0.2 (VEGFR-2), 0.1-0.3 (VEGFR-3) | [14] |

| Niraparib | PARP-1, PARP-2 | 3.8 (PARP-1), 2.1 (PARP-2) | [15] |

| Entrectinib | TRKA/B/C, ROS1, ALK | 1.7 (TRKA), 0.1 (TRKB), 0.1 (TRKC), 0.2 (ROS1), 1.6 (ALK) | [1] |

Experimental Protocols

Synthesis of Indazole Derivatives: A General Protocol for N-Arylation

The synthesis of many indazole-based drugs involves the coupling of the indazole core with an aryl or heteroaryl moiety. The following is a general procedure for a copper-catalyzed N-arylation of an indazole derivative.

Materials:

-

Indazole derivative

-

Aryl halide (e.g., aryl iodide or bromide)

-

Copper(I) iodide (CuI)

-

Ligand (e.g., N,N'-dimethylethylenediamine)

-

Base (e.g., potassium carbonate, K2CO3)

-

Anhydrous solvent (e.g., N,N-dimethylformamide, DMF)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the indazole derivative (1.0 eq.), aryl halide (1.2 eq.), CuI (0.1 eq.), and K2CO3 (2.0 eq.).

-

Add the anhydrous solvent (e.g., DMF) to the flask.

-

Add the ligand (0.2 eq.) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired N-arylated indazole.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against VEGFR-2 using a luminescence-based assay that measures ATP consumption.[16][17]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

ATP

-

Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1)

-

Test compound (dissolved in DMSO)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White opaque 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).

-

In a 96-well plate, add the test compound dilutions, a positive control (no inhibitor), and a negative control (no enzyme).

-

Add the VEGFR-2 enzyme to all wells except the negative control.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 45-60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the detection reagents from the luminescence-based assay kit according to the manufacturer's instructions. This typically involves a two-step process to first deplete unconsumed ATP and then convert the generated ADP back to ATP to produce a luminescent signal.[17]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vitro Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[5][18]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-